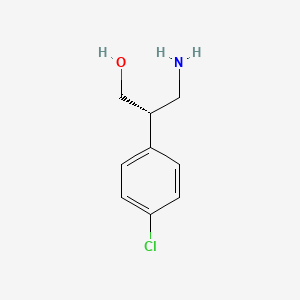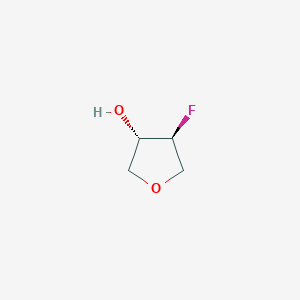![molecular formula C20H24N10O6S2 B12945407 (2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol] CAS No. 5256-83-7](/img/structure/B12945407.png)
(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2s,3s,4r,5r,2’s,3’s,4’r,5’r)-2,2’-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol] is a complex organic molecule characterized by its unique structure, which includes multiple chiral centers and purine bases
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s,4r,5r,2’s,3’s,4’r,5’r)-2,2’-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol] involves several steps, including the formation of the tetrahydrofuran ring and the attachment of the purine bases. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2s,3s,4r,5r,2’s,3’s,4’r,5’r)-2,2’-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the purine bases, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction can yield free thiol-containing monomers.
Aplicaciones Científicas De Investigación
(2s,3s,4r,5r,2’s,3’s,4’r,5’r)-2,2’-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and DNA damage.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2s,3s,4r,5r,2’s,3’s,4’r,5’r)-2,2’-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol] involves its ability to interact with various molecular targets, including enzymes and nucleic acids. The compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, its purine bases can engage in hydrogen bonding and stacking interactions with nucleic acids, influencing DNA and RNA stability and function.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (1S,2S,3S,5R)-(+)-Isopinocampheylamine
Uniqueness
The uniqueness of (2s,3s,4r,5r,2’s,3’s,4’r,5’r)-2,2’-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol] lies in its combination of multiple chiral centers, disulfide linkages, and purine bases. This complex structure allows for a wide range of chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5256-83-7 |
|---|---|
Fórmula molecular |
C20H24N10O6S2 |
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyldisulfanyl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H24N10O6S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(35-19)1-37-38-2-8-12(32)14(34)20(36-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
HYGRWPFOTXXMNB-XPWFQUROSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSSC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSSCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


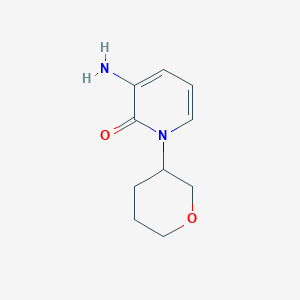
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
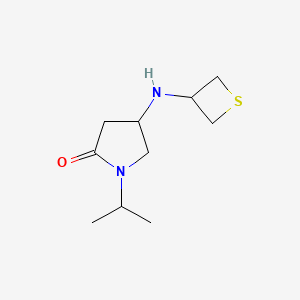
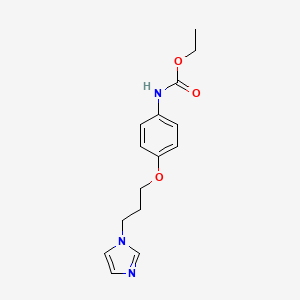
![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)

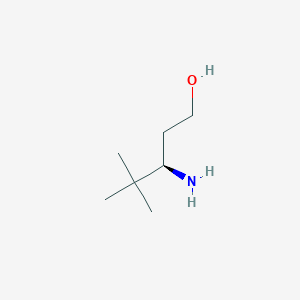

![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)


